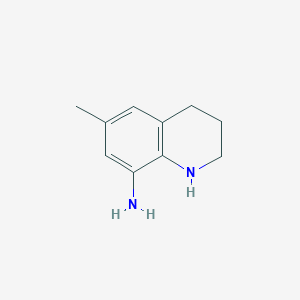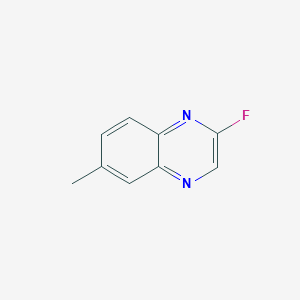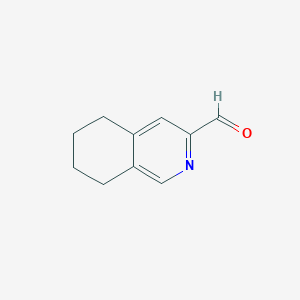
8-Fluoroquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoroquinolin-5-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 8-Fluorchinolin-5-ol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die direkte Fluorierung von Chinolinderivaten. So kann beispielsweise 6-Methoxychinolin einer direkten Fluorierung an Position 5 unterzogen werden, um 8-Fluorchinolin-5-ol zu erhalten . Eine weitere Methode umfasst Cyclisierungs- und Cycloadditionsreaktionen, den Austausch von Halogenatomen oder der Diazagruppe .
Industrielle Produktionsverfahren: Die industrielle Produktion von 8-Fluorchinolin-5-ol beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen. Dies kann die Kontrolle der Temperatur, des Drucks und die Verwendung spezifischer Katalysatoren zur Unterstützung der Reaktion beinhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: 8-Fluorchinolin-5-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann Sauerstoffatome entfernen oder Wasserstoffatome an die Verbindung addieren.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Häufige Reagenzien umfassen Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolin-N-Oxiden führen, während Substitutionsreaktionen verschiedene substituierte Chinoline erzeugen können .
Wissenschaftliche Forschungsanwendungen
8-Fluorchinolin-5-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Es wurde auf seine potenziellen antibakteriellen, antiviralen und antineoplastischen Aktivitäten untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 8-Fluorchinolin-5-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es bei antibakteriellen Anwendungen die bakterielle DNA-Gyrase hemmen, ein Enzym, das für die DNA-Replikation entscheidend ist. Diese Hemmung verhindert die Vermehrung der Bakterien, was zu ihrem endgültigen Tod führt . Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und dem Zielorganismus variieren.
Ähnliche Verbindungen:
- 5-Fluorchinolin
- 6-Fluorchinolin
- 7-Fluorchinolin
- 5,8-Difluorchinolin
Vergleich: 8-Fluorchinolin-5-ol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu anderen fluorierten Chinolinen kann es unterschiedliche pharmakokinetische Eigenschaften aufweisen, was es für bestimmte Anwendungen besser geeignet macht .
Wirkmechanismus
The mechanism of action of 8-fluoroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents the bacteria from reproducing, leading to their eventual death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 7-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoroquinolin-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C9H6FNO |
|---|---|
Molekulargewicht |
163.15 g/mol |
IUPAC-Name |
8-fluoroquinolin-5-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H |
InChI-Schlüssel |
LKIPMFLIZANNEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)





![[1,2]Oxazolo[5,4-G]indolizine](/img/structure/B11920747.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)

![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)

